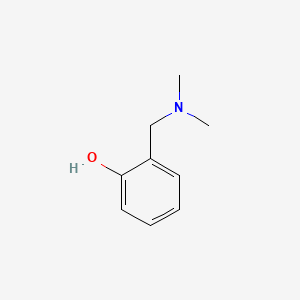

2-((Dimethylamino)methyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(dimethylamino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10(2)7-8-5-3-4-6-9(8)11/h3-6,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIQBJHUESBZNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041293 | |

| Record name | 2-((Dimethylamino)methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Dimethylaminomethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

120-65-0, 25338-55-0 | |

| Record name | 2-[(Dimethylamino)methyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((Dimethylamino)methyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, ((dimethylamino)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025338550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylaminomethyl)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-[(dimethylamino)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-((Dimethylamino)methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-dimethylamino-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((DIMETHYLAMINO)METHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111113M8RT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of a Versatile Mannich Base

An In-Depth Technical Guide to the Synthesis Mechanism of 2-((Dimethylamino)methyl)phenol

This compound is a classic example of a "Mannich base," a class of organic compounds synthesized via the renowned Mannich reaction.[1][2] Its molecular architecture, featuring both a phenolic hydroxyl group and a tertiary amine, imparts a unique combination of reactivity and functionality. This structure makes it a valuable intermediate and catalyst in numerous applications, particularly as a highly effective accelerator for the curing of epoxy resins and in the synthesis of more complex molecules for pharmaceuticals and coordination chemistry.[3][4] This guide offers a detailed exploration of the core synthesis mechanism, providing field-proven insights into the reaction's causality, control, and practical execution for professionals in chemical research and drug development.

The Core Synthetic Pathway: The Mannich Reaction

The primary and most direct route to this compound is the Mannich reaction, a three-component condensation involving phenol, formaldehyde, and dimethylamine.[3] This organic reaction is a cornerstone of carbon-carbon bond formation, specifically for the aminoalkylation of an acidic proton.[5][6] In the case of phenol, the acidic protons are those on the electron-rich aromatic ring, which is activated by the hydroxyl group.

The overall transformation can be summarized as follows:

Caption: Overall Mannich reaction for the synthesis of this compound.

A Deep Dive into the Reaction Mechanism

The synthesis is not a single concerted step but a sequential process governed by fundamental principles of organic reactivity. The mechanism unfolds in two primary stages: the formation of a highly reactive electrophile, followed by an electrophilic attack by the nucleophilic phenol ring.[1]

Part 1: Formation of the Electrophilic Iminium Ion

The reaction initiates with the nucleophilic addition of dimethylamine to the carbonyl carbon of formaldehyde. This is followed by a proton transfer and subsequent dehydration (loss of a water molecule) to generate a reactive electrophilic species known as the N,N-dimethylmethaniminium ion, often referred to as an Eschenmoser's salt precursor.[6][7] This iminium ion is the key electrophile that will be attacked by the phenol. The formation is efficient under both acidic and neutral conditions.[6]

Caption: Formation of the N,N-dimethylmethaniminium ion electrophile.

Part 2: Electrophilic Aromatic Substitution

The hydroxyl group of phenol is a powerful activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. This makes the phenol ring a potent nucleophile. The electron-rich ring attacks the electrophilic carbon of the iminium ion. This attack preferentially occurs at the ortho position due to steric hindrance at the hydroxyl group and potential hydrogen bonding interactions that stabilize the transition state. Following the attack, a proton is lost from the ring, restoring aromaticity and yielding the final this compound product.[3]

Caption: Electrophilic aromatic substitution of phenol with the iminium ion.

Controlling Reaction Selectivity: Mono- vs. Polysubstitution

A critical challenge in this synthesis is controlling the degree of aminomethylation. Due to the activating nature of the hydroxyl group, the phenol ring can readily undergo multiple substitutions, leading to the formation of 2,4-bis((dimethylamino)methyl)phenol and, most commonly, 2,4,6-Tris((dimethylamino)methyl)phenol.[4][5]

Causality Behind Polysubstitution: The initial aminomethylation product is still an activated phenol, capable of reacting further. Achieving high selectivity for the mono-substituted product requires careful control over reaction parameters.

Strategies for Enhanced Mono-substitution:

-

Stoichiometry: Using a molar excess of phenol relative to formaldehyde and dimethylamine can statistically favor mono-substitution.

-

Temperature Control: Lower reaction temperatures can reduce the rate of subsequent substitution reactions, which typically require higher activation energy.

-

Catalytic Methods: A patented method demonstrates that using N,N,N',N'-tetramethylmethylenediamine (a stable precursor to the iminium ion) in the presence of a copper(I) chloride (CuCl) catalyst significantly increases the selectivity and yield of the mono-substituted product at a reduced temperature of 50°C.[8] The catalyst is believed to mediate the reaction, potentially through a coordination complex that favors the formation of the mono-adduct and hinders further reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of aminomethylated phenols.

Protocol 1: Synthesis of 2,4,6-Tris((dimethylamino)methyl)phenol using Paraformaldehyde

This protocol is adapted from patent literature for the synthesis of the trisubstituted product, illustrating the tendency for polysubstitution. It utilizes paraformaldehyde, a solid polymer of formaldehyde, which circumvents the need for aqueous formaldehyde solutions, thereby reducing wastewater and simplifying storage.[9][10]

Step-by-Step Methodology:

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add phenol and an aqueous solution of dimethylamine.[10]

-

Mixing: Stir the mixture at room temperature for 15-30 minutes to ensure it is homogeneous.[10]

-

Reagent Addition: While maintaining the temperature between 20-50°C, add paraformaldehyde in portions over a period of approximately one hour. This controlled addition helps manage the exothermic nature of the reaction.[10]

-

Reaction: Heat the mixture to 70-80°C and maintain this temperature for 2-3 hours to ensure the reaction goes to completion.[10]

-

Workup: Cool the reaction mixture. The product will form an oily layer separate from the aqueous layer. Perform an oil-water separation.

-

Purification: The organic layer is then subjected to vacuum distillation to remove residual water and unreacted starting materials, yielding the final product.[10]

Protocol 2: High-Selectivity Synthesis of this compound

This protocol is based on a catalytic method designed to maximize the yield of the mono-substituted product.[8] It replaces the traditional three-component system with a more stable iminium ion precursor.

Step-by-Step Methodology:

-

Reaction Setup: In a glass reactor equipped with a magnetic stirrer, add phenol, N,N,N',N'-tetramethylmethylenediamine, and the copper(I) chloride catalyst.[8]

-

Molar Ratios: The reported optimal molar ratio is approximately 10 (Phenol) : 10.5 (N,N,N',N'-tetramethylmethylenediamine) : 0.3 (CuCl).[8]

-

Reaction: Stir the mixture at a constant temperature of 50°C for 4 hours at atmospheric pressure.[8]

-

Workup and Purification: Following the reaction period, the target compound, this compound, is isolated from the reaction mass. The patent reports yields as high as 98% with this method.[8]

General Experimental Workflow

Caption: Generalized workflow for the synthesis and purification of Mannich bases from phenol.

Data Presentation: Comparison of Synthetic Protocols

The choice of methodology directly impacts the outcome of the synthesis. The following table summarizes the key differences and expected results of the protocols described.

| Parameter | Protocol 1 (Trisubstitution) | Protocol 2 (Mono-substitution) |

| Target Product | 2,4,6-Tris((dimethylamino)methyl)phenol | This compound |

| Key Reagents | Phenol, Dimethylamine, Paraformaldehyde | Phenol, N,N,N',N'-tetramethylmethylenediamine |

| Catalyst | None | Copper(I) Chloride (CuCl) |

| Temperature | 70-80°C[10] | 50°C[8] |

| Reaction Time | 2-3 hours[10] | 4 hours[8] |

| Selectivity | Low for mono-substituted product | High for mono-substituted product |

| Reported Yield | Not specified for a single product | Up to 98%[8] |

| Key Advantage | Uses basic, inexpensive reagents | High selectivity, high yield, lower temp. |

Conclusion

The synthesis of this compound via the Mannich reaction is a well-established yet nuanced process. A thorough understanding of the underlying mechanism—from the initial formation of the iminium ion to the final electrophilic aromatic substitution—is paramount for controlling the reaction's outcome. While the classic three-component approach often leads to polysubstitution, modern catalytic methods offer a pathway to high-selectivity synthesis of the mono-substituted product. By carefully selecting reagents, stoichiometry, and reaction conditions, researchers can effectively tailor the synthesis to produce the desired aminomethylated phenol for applications ranging from polymer science to pharmaceutical development.

References

- The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF89vvKr1hLzxMoDD3QMf9U3roTGjljEgzt5QD1cTH7BO4cEdzD_uOiMV815AvBr1yJ08TLnZ26TLXZHTzowckXrAn0Qc_eyiiKqVM6QWnGSaTYDCliy3MkLXhXsd3mnIWcjzbDTdpmgNxy-7wxHtSQhT5gOuC_TlwJtJXX2LbXJbCUyhsz0WBsH5Cs9l-CoPSmvmvwv1XZ6Nut2ALA3ZCKa_pa2nSTo_5FgPJa5Q==]

- Mannich Reaction Mechanism. Unacademy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH4DHeKN3k4XxsGeGnSmBKj42IV6uyWqoIgawTl6mW-GB32h81GJ9eFov5xbXSIJW4zWK5OzIKAvBUkjdlcZ7XRCVJLT2obeYt0giof9ILKHrNKv-Vobjj0HDYyB6MzLCQCKhjcWJpJq3fp1FYd1L88meQLcCC1-4y1_dpbQMHh00tDUfvwq00U8B8KcoUPdXombsytQ==]

- This compound (CAS 120-65-0) For Research. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjOWoqnzDYqpozQMyn-QsmaP3_BLheyzwCOgUikinsX8uBMZUBSJDKqWGTRqNdLHTwNhuYTDmx7Lc4h1sLot-VPr249lYt-4NwbI_2xttVjHhRD_VQ3YsbXB3G08Xs__0Xzw8Q]

- Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. Google Patents (CN102746168A). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLW-Hx-RaFc5Ri_g6NRkMPfeDzKaWO4Gimutvof6_Wou-pJ5C5GjIIdjfYnqp87-cXlJ-lRo5uss_hHi8vkGAPnn22RhfToHBCFc7uWK9BGU_WH8xPqAVqz_a4kjYHN6n_p4R9t4RyNQxLRss=]

- MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6twMsbveg80SHSWmatdZoDzJ0mzlI0CTFIkNfgWYFt1vdj8NNkWpf8ciUjTD2SGjedcAgJ1Pu4YEoOkyvJfdFbkZQTfOB_s7CK-Sdj6xL5UEmi0OW4Jk2H6rULdZobkItNpjN-oTmGCMPg0tBvkr-Jp9hAWhs1G6ntEg7SUa5IY_v2_aJQzvyNTNLDZU=]

- Method of producing 2-[(dimethylamino)methyl]phenol. Google Patents (RU2384567C2). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAuo4xueQvNhbmT5ivSDKtb_t2Zv4M4guCsmxOeK-1PRwBFDzi_5Bm34JnhoEWTOFKkU4e4nhlKGFuFyJqNszFdO72AewkJ9vFhUujT4dVm_IN1xXAE-Im5A-yivhPicpEtPGSOThskkhMsQ==]

- Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. Eureka | Patsnap. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_80S7CqR3c9TQbY8hoovPHAlUU2ixJsw9DLw-_XGSbvZsIsMqZF6w-d3MgBVfmzcqYGfQEVkz_f1uxWs2a0GyRUI2G6xBHJcbKR1b7v1uC21dE09FOxLMmBnzCIVupwHESzLhZ9mqAZs=]

- Mannich reaction. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7-QOAVpNNKDPNoSk7ATzQCT51TF_lEhA33zevum7jXNP4iZPnqUgKH53Gxhsbf7YiFcPIeJKhoxn6mHUAit1RaBf8rKn-CY51C_8QSWk8gkSLR6i3CtnpJZt1CDGgt7aRIcOnpJq_Q0g=]

- The Condensation of Diethylamine and Formaldehyde with Phenol, o-, m- and p- Cresols1. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqzkXNFTYvfPbL2olD4HZ1sh9FDoiWpaHcy0azYE7JZMxDtGwCUVajUnLBQh9lXeoMfIq8QkFD30eHrBq58PEXNeaU-FIO4grH2ZTiPK0mLs38cftpjA3fnFyKa-fx2GQGLQXIN-xIc6LiGef4GtO-f4z2c1EYx9tVERoNOu4b1DI0yhx-vvTjhXzYi-1PcgKZDtqGK7p0Pv19gvIvKc2Yuj24NPIOthB13pjjQrCfhcVHzNXaSj3qw8TkMuCgp0GbVw==]

- Mannich Reaction Mechanism. BYJU'S. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOwoTyCLvat4DDdoWUuw3HLU4Iw61YNY0qg7Scvi75nxBIRp581wFVThfNZ20y24vcG-W48C8JuJjMLosahMWvU7uMXj_A5Kl9_nrbf8twiGBFoCWrXTsyolHH2No-_AwT8Mc6eCEToBlYjoSscdDeVbM=]

- 2-DIMETHYLAMINOMETHYLPHENOL (CONTAINS PHENOL) synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELYZ4lDIyTJtGOHtpNq15U7JWk-M1Y21kY5wniZXfNQFDCwLtWaTh_tqqj6jBMaJPaBXb-Kf7Bm7y2Egi-po5IFMuzZakVO9ZTIu5xzjeiG0Ek2C9icZHUmfCx43tCq3Zz5O11g4t2FCFKANOZ7n4UiooqKBSDsTf-5pjXyy_gW6dIebZEis4Obdw7UbUOimGB]

- This compound | 25338-55-0. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXGROSLnTdFBvrBbYBbj8PhyhU_6SQSFXSjues_sDYKANwdDlf6-Q63nyFi4Pv1G6RlSyDr19e17CAGKfIP6U6eq-2RrZDpsyfhKb7vVIfD6BMTtCiEZ4oZGE4ezZctDwlvI3puw==]

- Mannich Reaction. Chemistry Steps. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWLFedZ9TMx5_-P4L5jaQfiu4K5LgBI9OZZ4MSM6Z0SO5gui6-YcruqeYynCWoctxK6CD2KJBh5fHmdwZgul1HMdlIMZxnzCxcmYcoOhRSdSCEPGeZThB29R4TiESxu7gVFpxpJyMNBp8pLA==]

- Mannich Reaction. Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6k_iHM1AXMXWMvwwkaLcQcRQcTpsfHGV9tWSEN6ePgZEZlLs9KBp_0L-R3UvVS_KzXpao9Kc_lfT8okg4KF0n0iD-1IUr_FiHGgybAa1g3Do360JbKoJAuCFqgzxRUH_mXQYe0xXThepN-9dBCChW6RDPokT_wq2k6KCKJN8tjO5j5oXgZzLTOzwmbrJZPetRvZqilSKXUE_aFxy86g9oukN7NWcgIdvoHhXNUu_seavbzKZUUJyYdZ-NiT4YMei3UD0VyipaylWQmQ==]

- Eschenmoser's salt: Application of Mannich reaction (Part 3). YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErYcUDnpcBZgzZRoP0z3e4XyyALWIkNxDr43pHIuByFSNj9nLurogix1389SZmj8BsfvYBFKm2vX407NXs1adbpZyTj-Ijtt2VwPKxEvj7ClbEZSsMzpXh4ptnvAUB64C5KAUqlPc=]

- Eschenmoser's salt. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbaz3PO-tKn3k1N1seBe7MC6niCM0cg7MThCqXOPwwwOhDGLpS7SgwN5Ul8oDYa7gjLm8SbHM3FWQGAaehtC-mG1v3JNprCK6lYJwzu05HZ5u-acsRbTfCWh_GssUGpu0WVP8RO2MJ0rnJ_Kx3]

- Potential Applications of 3-[(Dimethylamino)methyl]phenol in Research: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD49zCrL2bfr9Q5joRw--9-z2xu7O5ZaV_lIZN9LOZA3IwGWSUfsVuqVc4bdW6Ki56mnYIdmRPxO7PmlPUtgbp_VAt_Y79mIKYWvRgzMoyEBQflyF4wNalKp6ZvwGXOgGq8XfNwVeLai2-hlBZ2usjqmpSJdRHu7NHLCbBOkxjh7JZlIaFQrt3is09KZRMo64h1fD43jVkhxYTUH65SU0wr4ynNZVyqOhetCfg0QuRL6pv]

- 2,4,6-Tris(dimethylaminomethyl)phenol. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxegwIJ2dCppkJ5u3P5VTiMAqH7l6grDFsp1W0F-hEbijh7WJLj8UzqjXy6PlLPId0Dn9bIKWstbN2i-2HcF7rM_eTdNse1i2e8RTbIwkJ-T-bvR12ypkDlFkZR1dKoKeON96PiIORXiQXVakbz3Chao2z0TU73em6pMopRpk=]

Sources

- 1. byjus.com [byjus.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]

- 5. Overview About Mannich Reaction Mechanism [unacademy.com]

- 6. adichemistry.com [adichemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. RU2384567C2 - Method of producing 2-[(dimethylamino)methyl]phenol - Google Patents [patents.google.com]

- 9. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]

- 10. Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-((Dimethylamino)methyl)phenol

Introduction: A Molecule of Versatile Functionality

2-((Dimethylamino)methyl)phenol, also known by its CAS Registry Number 120-65-0, is an aromatic compound distinguished by the presence of both a phenolic hydroxyl group and a tertiary amine functionality on the same molecule.[1][2] This unique structural arrangement, featuring a dimethylaminomethyl substituent at the ortho position to the hydroxyl group, is the cornerstone of its chemical reactivity and broad utility.[3] Primarily, it serves as a crucial chemical intermediate and a highly effective curing agent and catalyst in polymer chemistry, particularly for accelerating the polymerization of epoxy resins.[3]

For researchers and professionals in drug development and material science, a thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for optimizing reaction conditions, ensuring product purity, predicting behavior in various matrices, and establishing robust analytical methods. This guide provides a comprehensive examination of these core properties, blending established data with field-proven insights into the experimental methodologies required for their validation.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a substituted phenol with the molecular formula C₉H₁₃NO.[2][4]

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 2-[(dimethylamino)methyl]phenol | [4] |

| CAS Number | 120-65-0 | [4] |

| Molecular Formula | C₉H₁₃NO | [4] |

| Molecular Weight | 151.21 g/mol | [4] |

| SMILES | CN(C)CC1=CC=CC=C1O | [4] |

| InChIKey | FUIQBJHUESBZNU-UHFFFAOYSA-N | [4] |

| Synonyms | o-(Dimethylaminomethyl)phenol, N,N-Dimethyl-2-hydroxybenzylamine | [4] |

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior from the reaction flask to the final application. These parameters are critical for process design, safety assessments, and quality control.

Table 2: Summary of Physicochemical Properties

| Property | Value | Reference |

| Appearance | Clear, colorless to red or green liquid | [3] |

| Boiling Point | ~216.7 °C at 760 mmHg | [3][5] |

| Density | ~1.02 g/cm³ at 20 °C | [3][5] |

| Flash Point | ~85 °C | [3][5] |

| Refractive Index | ~1.53 at 20 °C | [3][5] |

| Vapor Pressure | 0.094 mmHg at 25 °C | [5] |

| XLogP3 | 0.9 | [4] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

Acidity and Basicity (pKa)

The pKa of the phenolic group is expected to be around 10, similar to phenol itself, while the pKa of the conjugate acid of the dimethylamino group is expected to be around 9-10. The proximity of these groups can lead to intramolecular hydrogen bonding, influencing both pKa values. An accurate determination requires a robust experimental protocol.

Solubility Profile

Solubility is a critical parameter for drug development, formulation, and reaction chemistry. Based on its structure, this compound is predicted to be soluble in polar organic solvents like alcohols.[6] Its solubility in aqueous media is expected to be pH-dependent; protonation of the basic nitrogen at acidic pH should enhance water solubility.[7] Conversely, in basic media, the formation of the phenoxide anion would also increase aqueous solubility.

Quantitative solubility data is best determined experimentally, as predictive models can be unreliable. The "shake-flask" method is the gold standard for determining equilibrium solubility.[8]

Stability and Storage

Understanding a compound's stability is crucial for ensuring its integrity during storage and use. This compound is known to be light-sensitive.[3] The phenolic moiety is also susceptible to oxidation, which can lead to the formation of colored quinone-type derivatives. For optimal stability, it is recommended to store this compound in a cool, dark place (below 15°C) in a tightly sealed container, preferably under an inert atmosphere to minimize exposure to light and oxygen.[3]

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity, structure, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum shows characteristic signals: aromatic protons observed between δ 6.74-7.19 ppm, a singlet for the benzylic methylene (CH₂) protons at δ 3.67 ppm, and a singlet for the two equivalent methyl (CH₃) groups of the dimethylamino moiety at δ 2.35 ppm.[9]

-

¹³C NMR (101 MHz, CDCl₃): The carbon spectrum displays signals for the aromatic carbons (δ 118.85-157.97 ppm), the methylene carbon, and the methyl carbons.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Under ESI-QTOF analysis with positive ionization, the protonated molecule [M+H]⁺ is observed at an m/z of approximately 152.1070.[4] A prominent fragment ion is observed at m/z 107.0491, corresponding to the loss of the dimethylamine group, which is a characteristic fragmentation pathway.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include a broad O-H stretching band for the phenolic hydroxyl group (around 3300-3600 cm⁻¹), C-H stretching for the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹), and C-N stretching for the tertiary amine (around 1000-1250 cm⁻¹).[4]

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of this compound and for monitoring reaction progress. A robust reverse-phase (RP) HPLC method has been developed using a Newcrom R1 column.[10] This method employs a mobile phase of acetonitrile (MeCN) and water with a phosphoric acid modifier, demonstrating effective separation.[10]

Synthesis and Reaction Chemistry

The primary route for synthesizing this compound is the Mannich reaction, a classic three-component condensation.[11]

Caption: Simplified workflow of the Mannich reaction for synthesis.

This reaction involves the electrophilic aromatic substitution of the electron-rich phenol ring by an electrophilic iminium ion, which is pre-formed from the reaction between formaldehyde and dimethylamine.[11] The hydroxyl group of phenol is an ortho-, para-director, leading to substitution at these positions.

Experimental Protocols: A Practical Guide

This section provides actionable, step-by-step methodologies for determining key physicochemical properties and for the synthesis of the title compound. These protocols are designed to be self-validating systems, ensuring reliable and reproducible results.

Protocol 1: Synthesis via Mannich Reaction

This protocol is a representative method for the ortho-aminomethylation of phenol.[11]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and dropping funnel, prepare a stirred mixture of phenol and an aqueous solution of dimethylamine (e.g., 25%). Cool the mixture to 10-15°C using an ice bath.

-

Iminium Ion Formation: Add an aqueous solution of formaldehyde (e.g., 37%) dropwise to the cooled mixture over 15 minutes, ensuring the temperature remains below 15°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Heating: Subsequently, heat the reaction mixture to 100°C and maintain this temperature for 2 hours to drive the reaction to completion.

-

Workup and Isolation: To the hot solution, add sodium chloride to decrease the solubility of the organic product. After cooling, perform a liquid-liquid extraction using a suitable organic solvent, such as diethyl ether.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography.

Protocol 2: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is based on the industry-standard shake-flask method.[8][12]

Caption: Experimental workflow for solubility determination.

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, ethanol) in a sealed, inert vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Place the vial in an orbital shaker or agitator set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration through a chemically inert filter (e.g., PTFE).

-

Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

-

Quantification: Determine the concentration of the dissolved compound using a specific and validated analytical technique, such as HPLC-UV.

-

Calculation: Calculate the solubility, taking into account the dilution factor, and report the results in units such as mg/mL or mol/L.

Protocol 3: Determination of pKa via Spectrometric Titration

This method leverages the difference in the UV-Vis absorption spectra between the protonated and deprotonated forms of the molecule.[13][14]

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent system, such as an acetonitrile-water mixture, to ensure solubility across the desired pH range.[13] Prepare standardized solutions of strong acid (e.g., 0.1 M HCl) and strong base (e.g., 0.1 M NaOH).

-

Titration Setup: Place a known volume of the compound's stock solution in a thermostatted vessel equipped with a calibrated pH electrode and a micro-burette.

-

Spectral Measurement: Record the initial UV-Vis spectrum (e.g., from 200-400 nm) and the pH of the solution.

-

Titration: Add small, precise aliquots of the acid or base titrant to the solution. After each addition, allow the pH to stabilize, record the pH, and acquire a new UV-Vis spectrum.

-

Data Processing: Continue the titration until the entire pH range of interest is covered, observing the spectral shifts corresponding to the ionization of the phenolic and amino groups.

-

pKa Calculation: Process the collected data (absorbance at specific wavelengths vs. pH) using specialized software or by plotting the data. The pH at which the concentrations of the acidic and basic forms of a functional group are equal corresponds to its pKa value.

Conclusion

This compound is a molecule whose utility is directly derived from its distinct physicochemical properties. Its dual functional nature, solubility profile, and reactivity are all interconnected and essential for its application in synthesis and materials science. This guide has provided a detailed overview of these properties, grounded in authoritative data and supplemented with robust, field-tested protocols. By applying these methodologies, researchers and developers can ensure the reliable characterization and optimal use of this versatile compound, paving the way for innovation in their respective fields.

References

-

SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link][10]

-

Sun, W., Lin, H., Zhou, W., & Li, Z. (n.d.). Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage. The Royal Society of Chemistry. Retrieved from [Link][9]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Solubility of Things. (n.d.). DMP-30. Retrieved from [Link]

-

Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Tris((dimethylamino)methyl)phenol. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link][12]

-

Aktaş, A. H., et al. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica. Retrieved from [Link][13]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link][8]

-

MDPI. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Retrieved from [Link]

-

MDPI. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Retrieved from [Link]

-

SciTePress. (n.d.). (dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. Retrieved from [Link]

- Google Patents. (n.d.). CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.

-

National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,4,6-tris[(dimethylamino)methyl]-. Retrieved from [Link]

-

ResearchGate. (2006). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link][14]

-

Brunel University Research Archive. (n.d.). A study of the Mannich reaction with. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,4,6-tris[(dimethylamino)methyl]-. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of 2-((dimethylamine)methyl)phenol (2-DMAMP). Retrieved from [Link]

-

ChemSynthesis. (2025). 2-dimethylamino-phenol. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4,6-Tris(dimethylaminomethyl)phenol. Retrieved from [Link][1]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 2,4,6-tris[(dimethylamino)methyl]- (CAS 90-72-2). Retrieved from [Link]

-

AAYUSHI INTERNATIONAL INTERDISCIPLINARY RESEARCH JOURNAL (AIIRJ). (n.d.). Mass Spectral Fragmentation Patterns of (E). Retrieved from [Link]

Sources

- 1. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C9H13NO | CID 32897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. who.int [who.int]

- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 14. researchgate.net [researchgate.net]

Mannich reaction of phenol with dimethylamine and formaldehyde

<_ A Technical Guide to the Mannich Reaction of Phenol with Dimethylamine and Formaldehyde _>

Abstract: The Mannich reaction stands as a foundational three-component condensation in organic synthesis, enabling the aminomethylation of acidic protons.[1] A particularly potent application of this reaction involves phenol, where the electron-rich aromatic ring serves as the nucleophile, leading to the formation of phenolic Mannich bases.[2] These compounds are not merely synthetic curiosities; they are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and specialty polymers.[3][4] This guide offers an in-depth exploration of the Mannich reaction between phenol, dimethylamine, and formaldehyde. It elucidates the underlying mechanism, provides validated experimental protocols, discusses the critical parameters influencing regioselectivity, and highlights the broad-ranging applications of the resulting products, particularly within the pharmaceutical and drug development landscape.

Core Principles and Mechanism

The Mannich reaction, in this context, is an electrophilic aromatic substitution where the phenol ring attacks a highly reactive electrophile—the dimethylaminomethyl cation (an iminium ion).[3] The process can be dissected into two primary stages.

Stage 1: Formation of the Electrophile (Iminium Ion)

The reaction commences with the condensation of dimethylamine and formaldehyde. Under the typically acidic or neutral conditions of the reaction, the secondary amine performs a nucleophilic attack on the carbonyl carbon of formaldehyde.[1] Subsequent dehydration of the resulting hemiaminal yields the resonance-stabilized dimethylaminomethyl cation, often referred to as an Eschenmoser's salt precursor.[1][3] This iminium ion is a potent electrophile, primed for attack by a suitable nucleophile.

Stage 2: Electrophilic Aromatic Substitution

The hydroxyl group of phenol is a powerful activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions.[5][6] The electron-rich ring then acts as a nucleophile, attacking the iminium ion.[2] This step forms a new carbon-carbon bond and temporarily disrupts the ring's aromaticity. A final deprotonation step restores aromaticity, yielding the aminomethylated phenol product.

The Critical Question of Regioselectivity: Ortho vs. Para

The hydroxyl group directs substitution to the ortho and para positions.[6] While statistical probability would suggest a 2:1 ratio of ortho to para product due to the two available ortho positions, the outcome is often more complex.

-

Steric Hindrance: Bulky reactants or substituents on the phenol ring can sterically hinder attack at the ortho position, favoring the more accessible para position.[7]

-

Intramolecular Hydrogen Bonding: A key factor favoring ortho-substitution is the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen atom of the incoming aminomethyl group. This interaction stabilizes the transition state leading to the ortho product, often making it the kinetically favored isomer.

-

Reaction Conditions: Temperature and solvent can influence the ortho/para ratio. Higher temperatures can sometimes overcome the activation energy barrier for the sterically hindered ortho position.

In many standard protocols for the reaction of phenol itself, a mixture of ortho, para, and di/tri-substituted products is common.[1][8] For instance, under forcing conditions with excess reagents, 2,4,6-Tris(dimethylaminomethyl)phenol is the major product.[9][10] Achieving high selectivity for a single mono-substituted product, such as 2-(dimethylaminomethyl)phenol, often requires careful control of stoichiometry and reaction conditions.[11]

Experimental Protocols and Methodologies

A robust protocol is self-validating, meaning its steps are logically sound and designed to maximize yield and purity while minimizing side reactions. Below are representative protocols for achieving mono- and poly-substitution.

Protocol 1: General Synthesis of Mono-aminomethylated Phenol

This protocol aims to produce primarily the mono-substituted product, 2-(dimethylaminomethyl)phenol, by controlling stoichiometry.

Materials:

-

Phenol (1.0 eq)

-

Dimethylamine (40% aqueous solution, 1.0-1.1 eq)

-

Formaldehyde (37% aqueous solution) or Paraformaldehyde (1.0 eq)

-

Ethanol or Methanol (as solvent)

-

Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for work-up

-

Dichloromethane or Ethyl Acetate for extraction

Step-by-Step Procedure:

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (1 eq) in ethanol.[3]

-

Amine Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add the aqueous dimethylamine solution (1 eq) dropwise while maintaining the low temperature.[3]

-

Formaldehyde Addition: Continue stirring in the ice bath and add the formaldehyde solution (1 eq) dropwise. The reaction is exothermic, and maintaining a low temperature during addition is crucial to control the reaction rate and prevent unwanted side reactions.[2]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Then, heat the reaction to reflux (approx. 60-80°C depending on the solvent) for 2-4 hours.[3]

-

Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) until the starting phenol is consumed.

-

Work-up (Acid-Base Extraction):

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with HCl to a pH of ~2. This protonates the basic Mannich product, making it water-soluble, while unreacted phenol and non-basic byproducts remain in the organic phase.[12]

-

Wash the acidic aqueous layer with dichloromethane to remove impurities.[3]

-

Carefully basify the aqueous layer with a cold NaOH solution to a pH of ~9-10. This deprotonates the Mannich base, causing it to precipitate or form an oil.[12]

-

Extract the product into dichloromethane or ethyl acetate (3x).

-

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.[3]

Protocol 2: Synthesis of 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30)

This protocol is optimized for exhaustive substitution and is based on industrial synthesis methods.[9][13]

Materials:

-

Phenol (1.0 eq)

-

Dimethylamine (aqueous solution, ≥3.0 eq)

-

Paraformaldehyde (solid, ≥3.0 eq)

Step-by-Step Procedure:

-

Reactant Charging: In a suitable reaction vessel, mix phenol (1 eq) with the aqueous dimethylamine solution (≥3 eq).[9]

-

Paraformaldehyde Addition: Stir the mixture and add paraformaldehyde (≥3 eq) in portions over 30-60 minutes. Using paraformaldehyde avoids adding a large volume of water from formalin, which can complicate the work-up.[3][9]

-

Reaction: Heat the mixture to a temperature between 30-100 °C and maintain for 1-4 hours.[9]

-

Work-up: After the reaction is complete, cool the mixture. The product, being significantly less polar than the mono-substituted version and often an oil, will separate from the aqueous layer. Perform an oil-water separation.[9]

-

Purification: The organic layer is then subjected to vacuum distillation to remove any residual water and unreacted starting materials, yielding the purified tris-substituted product.[9]

Quantitative Data and Reaction Parameters

The yield and product distribution of the Mannich reaction are highly dependent on the chosen conditions.

| Parameter | Condition | Expected Outcome/Rationale | Reference |

| Stoichiometry | Phenol:Amine:CH₂O (1:1:1) | Favors mono-substitution. | [3] |

| Phenol:Amine:CH₂O (1:3:3) | Favors tri-substitution (e.g., DMP-30). | [9][13] | |

| Temperature | 0-10 °C (Addition) | Controls exothermicity, prevents polymerization. | [2] |

| 60-100 °C (Reaction) | Increases reaction rate for C-C bond formation. | [9][14] | |

| Formaldehyde Source | 37% Aqueous (Formalin) | Convenient, but introduces water. | [3] |

| Solid Paraformaldehyde | Higher concentration, less water, preferred for polysubstitution. | [9] | |

| Solvent | Ethanol/Methanol | Protic solvent, solubilizes reactants. | [3][14] |

| Solvent-free | Possible for polysubstitution, greener process. | [9] | |

| pH | Acidic/Neutral | Facilitates iminium ion formation.[1] The work-up relies on pH manipulation for separation. | [12] |

Note: Yields are highly variable and depend on precise execution and purification efficiency. Reported yields for mono-substituted products can range from moderate to good, while tris-substitution can be highly efficient under optimized conditions.[11]

Applications in Drug Development and Beyond

Phenolic Mannich bases are valuable pharmacophores and synthetic intermediates.[15] The introduction of the aminomethyl group significantly alters the physicochemical properties of the parent phenol, often increasing water solubility and providing a handle for further chemical modification.[16]

-

Drug Scaffolds: The structural motif is present in numerous biologically active molecules. They exhibit a wide range of activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and analgesic properties.[15][17] For example, pyronaridine, an antimalarial drug, features a phenolic Mannich base moiety.[16][17]

-

Enzyme Inhibitors: The unique combination of a phenolic hydroxyl and an aminoalkyl group makes these compounds effective ligands for various enzymes. Recent studies have explored their potential as α-glucosidase and aldose reductase inhibitors for managing diabetes and its complications.[18]

-

Improved Bioavailability: The Mannich reaction can be used to modify existing drugs or natural products to improve their pharmacokinetic properties, such as blood-brain barrier penetration, due to increased lipophilicity or altered polarity.[15][16]

-

Synthetic Intermediates: Beyond direct biological activity, these compounds are precursors for more complex molecules. The aminomethyl group can be a target for further reactions or act as a directing group for subsequent substitutions.[4]

-

Industrial Catalysts: Tris(dimethylaminomethyl)phenol (DMP-30) is a widely used catalyst and accelerator for the curing of epoxy resins and in the formation of polyurethanes.[10][13]

Conclusion and Future Outlook

The is a classic yet enduringly relevant transformation in organic chemistry. Its operational simplicity, use of readily available starting materials, and the high value of its products ensure its continued importance. For researchers in drug development, mastering this reaction provides access to a rich chemical space of biologically active molecules. Future advancements will likely focus on developing more selective catalytic systems to precisely control regioselectivity, particularly for complex phenol substrates, and applying this versatile reaction to the synthesis of novel therapeutics and advanced materials.

References

-

AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. [Link]

-

Patel, S. B., et al. (2024). Recent advances in biological applications of mannich bases — An overview. Materials Today: Proceedings. [Link]

-

Synfacts. (2024). Importance of Mannich Bases in Chemistry and Drug Discovery. Thieme. [Link]

-

Dimmock, J. R., et al. (2017). Mannich bases in medicinal chemistry and drug design. PMC - PubMed Central. [Link]

- CN102746168A. Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.

-

Unacademy. Mannich Reaction Mechanism. [Link]

-

Curly Arrow. The Mannich Reaction revisited. [Link]

- RU2146245C1. 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process.

- RU2384567C2. Method of producing 2-[(dimethylamino)methyl]phenol.

-

Wikipedia. 2,4,6-Tris(dimethylaminomethyl)phenol. [Link]

-

Taylor & Francis. Mannich bases – Knowledge and References. [Link]

-

Organic Chemistry. Eschenmoser Salt Dimethylaminomethylating Reaction Mechanism. [Link]

-

Tyman, J. H. P., & Patel, M. (2007). Phenolic Structure and Colour in Mannich Reaction Products. Journal of Chemical Research. [Link]

-

YouTube. Eschenmoser's salt: Application of Mannich reaction (Part 3). [Link]

-

NROChemistry. Mannich Reaction. [Link]

-

ACS Publications. Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Related Acyloxymethyl Esters. The Journal of Organic Chemistry. [Link]

-

ResearchGate. The Condensation of Diethylamine and Formaldehyde with Phenol, o-, m- and p- Cresols1. [Link]

-

PubMed. Development of phenolic Mannich bases as α-glucosidase and aldose reductase inhibitors: In vitro and in silico approaches for managing diabetes mellitus and its complications. [Link]

-

OpenLearn. Selectivity between ortho and para positions. [Link]

-

Chemistry Stack Exchange. Activity of different positions in phenol with respect to electrophilic aromatic substitution. [Link]

-

Chemistry Steps. Ortho, Para, Meta. [Link]

-

Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. [Link]

-

Chemistry Steps. Is Phenyl an Ortho/Para or Meta Director?. [Link]

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Overview About Mannich Reaction Mechanism [unacademy.com]

- 9. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]

- 10. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]

- 11. RU2384567C2 - Method of producing 2-[(dimethylamino)methyl]phenol - Google Patents [patents.google.com]

- 12. Mannich Reaction | NROChemistry [nrochemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of phenolic Mannich bases as α-glucosidase and aldose reductase inhibitors: In vitro and in silico approaches for managing diabetes mellitus and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2-((Dimethylamino)methyl)phenol in Modern Coordination Chemistry: A Technical Guide

For Immediate Release

A Deep Dive into the Synthesis, Coordination Modes, and Catalytic Potential of 2-((Dimethylamino)methyl)phenol Ligands for Researchers, Scientists, and Drug Development Professionals.

The field of coordination chemistry is continually evolving, driven by the quest for novel ligands that can unlock unprecedented catalytic activities and pave the way for new materials and therapeutics. Among the vast arsenal of molecular building blocks, this compound and its derivatives have emerged as particularly versatile and powerful ligands. Their inherent structural features, combining a phenolic hydroxyl group and a tertiary amine, allow for a rich and diverse coordination chemistry with a wide array of metal ions. This technical guide provides an in-depth exploration of the synthesis, coordination behavior, and applications of these remarkable ligands, offering valuable insights for researchers at the forefront of chemical innovation.

The Genesis of a Versatile Ligand: Synthesis of this compound

The primary and most efficient route to this compound is the Mannich reaction, a classic three-component condensation.[1][2] This reaction involves the aminomethylation of a phenol using formaldehyde and a secondary amine, in this case, dimethylamine.

The mechanism initiates with the formation of an electrophilic Eschenmoser's salt analogue, a dimethylaminomethyl cation, from the reaction between formaldehyde and dimethylamine. The electron-rich phenol then acts as a nucleophile, attacking the iminium ion, typically at the ortho position due to the directing effect of the hydroxyl group, to yield the desired this compound.

Caption: The Mannich reaction for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

A typical laboratory-scale synthesis of this compound is as follows:

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with phenol.

-

Reagent Addition: An aqueous solution of dimethylamine is added to the flask, followed by the slow, portion-wise addition of an aqueous solution of formaldehyde. The order of addition is crucial to control the exothermic nature of the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature, often ranging from room temperature to a gentle reflux, for a period of several hours to ensure complete conversion.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted using an appropriate organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is often purified by vacuum distillation to yield pure this compound as a colorless to pale yellow oil.

For the synthesis of the related 2,4,6-tris(dimethylaminomethyl)phenol, paraformaldehyde is often used in place of aqueous formaldehyde, and the stoichiometry is adjusted to favor trisubstitution.[3]

| Parameter | Condition | Rationale |

| Solvent | Typically aqueous or alcoholic | Facilitates the dissolution of reactants and heat transfer. |

| Temperature | Room temperature to reflux | Balances reaction rate with minimizing side product formation. |

| Stoichiometry | Near equimolar for monosubstitution | Controls the degree of aminomethylation on the phenol ring. |

| Catalyst | Often self-catalyzed or with mild acid/base | The reactants themselves can often promote the reaction. |

The Art of Coordination: How this compound Binds to Metals

The true strength of this compound lies in its ability to act as a versatile ligand in coordination chemistry.[2] The presence of both a hard oxygen donor (from the deprotonated phenoxide) and a softer nitrogen donor (from the tertiary amine) allows it to form stable chelate rings with a variety of metal ions.

Bidentate Coordination: The Primary Mode

In its most common coordination mode, the ligand acts as a bidentate, monoanionic ligand. Upon deprotonation of the phenolic hydroxyl group, the resulting phenoxide oxygen and the nitrogen atom of the dimethylamino group coordinate to a single metal center, forming a stable six-membered chelate ring. This bidentate coordination imparts significant stability to the resulting metal complex.

Caption: Bidentate coordination of the 2-((dimethylamino)methyl)phenolate ligand to a metal center (M).

Beyond Bidentate: Exploring Other Coordination Possibilities

While bidentate coordination is prevalent, the versatility of the ligand allows for other possibilities. For instance, in the solid state or under specific reaction conditions, the phenoxide oxygen can act as a bridging ligand between two metal centers, leading to the formation of polynuclear complexes.

Furthermore, the core structure of this compound serves as an excellent scaffold for the synthesis of more complex polydentate ligands. For example, condensation of the phenolic hydroxyl group with other functional groups can lead to tridentate or tetradentate ligands with enhanced coordination capabilities. A notable example is the formation of Schiff base ligands by reacting salicylaldehyde derivatives with amines, which can then coordinate to metal ions in a tridentate fashion.[4][5]

A Spectrum of Applications: From Catalysis to Materials Science

The metal complexes of this compound and its derivatives exhibit a wide range of applications, underscoring their importance in modern chemistry.

Catalysis: Driving Chemical Transformations

The ability of these ligands to stabilize various transition metal ions in different oxidation states makes their complexes promising catalysts for a variety of organic transformations. While direct catalytic applications of simple this compound complexes are an emerging area of research, the catalytic prowess of related Schiff base complexes provides strong evidence for their potential. For instance, copper(II) complexes of Schiff bases derived from salicylaldehyde have shown significant catalytic activity in oxidation reactions.[6] It is anticipated that similar complexes of this compound could be effective catalysts for reactions such as:

-

Oxidation Reactions: The redox-active nature of many transition metal complexes makes them suitable for catalyzing the oxidation of alcohols, phenols, and other organic substrates.

-

Polymerization Reactions: The ligand itself is a known accelerator for epoxy resins, and its metal complexes could offer enhanced control over polymerization processes.[1]

-

Cross-Coupling Reactions: The formation of stable, well-defined metal centers is a key requirement for efficient cross-coupling catalysts.

Bioinorganic Chemistry and Drug Development

The structural motif of this compound is found in various biologically active molecules.[2] The ability of its metal complexes to interact with biological macromolecules, such as DNA and proteins, opens up avenues for their exploration as potential therapeutic agents. For example, mixed-ligand copper(II) complexes containing related Schiff base ligands have been investigated for their anticancer properties.[4] The design and synthesis of novel metal-based drugs based on the this compound scaffold is a promising area of research.

Materials Science: Building Functional Molecules

The coordination of this compound to metal ions can lead to the formation of materials with interesting magnetic and optical properties. The ability to form polynuclear complexes through bridging phenoxide groups allows for the construction of extended networks and metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and sensing.

Characterization Techniques: Unveiling the Structure and Properties

A comprehensive understanding of the coordination chemistry of this compound complexes requires a suite of analytical and spectroscopic techniques.

| Technique | Information Gained |

| X-ray Crystallography | Provides definitive information on bond lengths, bond angles, and the overall three-dimensional structure of the metal complexes in the solid state.[4] |

| NMR Spectroscopy | Elucidates the structure of the ligand and its complexes in solution, providing insights into the coordination environment of the metal ion. |

| FT-IR Spectroscopy | Confirms the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C-O and C-N bonds. |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the metal complex, which can be used to determine the coordination geometry and oxidation state of the metal ion. |

| Mass Spectrometry | Determines the mass-to-charge ratio of the complex, confirming its molecular weight and composition.[7] |

Future Outlook: The Road Ahead

The coordination chemistry of this compound ligands is a field ripe with possibilities. Future research will likely focus on several key areas:

-

Expansion of the Metal Series: A systematic investigation of the coordination of this ligand with a wider range of transition metals, lanthanides, and actinides will undoubtedly reveal novel structures and reactivity.

-

Catalyst Development: The design of highly efficient and selective catalysts for challenging organic transformations based on these complexes is a major goal.

-

Bioinorganic Applications: Further exploration of the biological activity of these complexes could lead to the development of new therapeutic and diagnostic agents.

-

Functional Materials: The synthesis of new materials with tailored magnetic, optical, and electronic properties based on these coordination compounds holds significant promise.

References

- This compound (CAS 120-65-0) For Research - Benchchem. (URL: )

- This compound | 25338-55-0 | Benchchem. (URL: )

-

Crystal structure of [2-({[2-(dimethylamino-κN)ethyl]imino-κN}methyl)phenolato-κO](1,10-phenanthroline-κ2 N,N′)copper(II) perchlorate - PMC - PubMed Central. (URL: [Link])

-

(PDF) Crystal structure of [2-({[2-(dimethylamino-κN)ethyl]imino-κN}methyl)phenolato-κO](1,10-phenanthroline-κ N,N′)copper(II) perchlorate - ResearchGate. (URL: [Link])

-

This compound | C9H13NO | CID 32897 - PubChem. (URL: [Link])

-

Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation. - Oriental Journal of Chemistry. (URL: [Link])

-

Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation - ResearchGate. (URL: [Link])

- CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl)

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]

- 4. Crystal structure of [2-({[2-(dimethylamino-κN)ethyl]imino-κN}methyl)phenolato-κO](1,10-phenanthroline-κ2 N,N′)copper(II) perchlorate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C9H13NO | CID 32897 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-((Dimethylamino)methyl)phenol for Research and Development Professionals

Abstract: This technical guide provides an in-depth analysis of 2-((Dimethylamino)methyl)phenol, a versatile Mannich base pivotal in both industrial and research settings. We will elucidate its core chemical identity, including its definitive IUPAC name and CAS registry number, and delve into its physicochemical properties. The guide offers a detailed examination of its primary synthesis route, the Mannich reaction, including mechanistic insights and optimized protocols. Key applications as an epoxy resin accelerator and as a relevant structural motif in medicinal chemistry are explored, supported by field-proven methodologies. Furthermore, this document outlines robust analytical techniques for quality control and provides essential safety and handling protocols to ensure its responsible use in a professional laboratory environment.

Core Identification and Physicochemical Properties

Precise identification is the foundation of all chemical research and application. This compound is a substituted phenol that serves as a valuable chemical intermediate and catalyst.

Nomenclature and Identifiers

The compound is unambiguously identified by the following nomenclature and registry numbers.

| Identifier | Value | Source |

| IUPAC Name | 2-[(dimethylamino)methyl]phenol | [1] |

| CAS Number | 120-65-0 | [1][2][3] |

| Molecular Formula | C₉H₁₃NO | [1][2][3] |

| InChI Key | FUIQBJHUESBZNU-UHFFFAOYSA-N | [2][4] |

| Synonyms | o-(Dimethylaminomethyl)phenol, N,N-Dimethyl-2-hydroxybenzylamine | [3] |

Physicochemical Data Summary

The physical and chemical properties of this compound dictate its handling, application, and reactivity profile. It is typically a clear, colorless to reddish or greenish liquid.[2]

| Property | Value | Source |

| Molecular Weight | 151.21 g/mol | [1][2] |

| Boiling Point | ~216.7 °C at 760 mmHg | [2][3] |

| Density | ~1.02 g/cm³ at 20°C | [2][3] |

| Flash Point | 85 °C | [2][3] |

| Refractive Index | ~1.53 | [2][3] |

| XLogP3 | 0.9 | [1][3] |

Synthesis and Mechanistic Insights

Understanding the synthesis of this compound is crucial for optimizing its production and for appreciating its reactivity. The compound is a classic example of a "Mannich base," formed through a well-established reaction.[5]

The Mannich Reaction: Primary Synthetic Route

The most common and industrially significant method for synthesizing this compound is the Mannich reaction.[2] This is a three-component condensation reaction involving phenol, formaldehyde, and a secondary amine, in this case, dimethylamine.[2]

Causality of the Mechanism: The reaction's success hinges on the electrophilic nature of the iminium ion formed in situ and the nucleophilic character of the phenol ring. The reaction begins with the formation of an electrophilic Eschenmoser's salt precursor, the dimethylaminium ion, from the reaction between dimethylamine and formaldehyde.[2] Phenol, being an electron-rich aromatic ring, readily attacks this electrophile. The hydroxyl group of phenol is an activating, ortho-para directing group, which is why the aminomethylation occurs predominantly at the ortho position, leading to the desired product.

Caption: Mechanism of the Mannich reaction for synthesis.

Protocol: Optimized Synthesis via N,N,N,N-tetramethylmethylenediamine

While the classic Mannich reaction is effective, process optimization can enhance yield, selectivity, and safety. A patented method demonstrates an improved approach using N,N,N,N-tetramethylmethylenediamine (as a formaldehyde and dimethylamine source) with a copper(I) chloride catalyst.[6] This method achieves higher selectivity for the mono-substituted product and allows for a significantly lower reaction temperature.[6]

Causality of Improvement: The CuCl catalyst plays a crucial role in increasing the reaction's efficiency at lower temperatures (around 50°C), which might otherwise be sluggish.[6] Lowering the temperature also reduces the formation of by-products, such as the di-substituted 2,6-bis[(dimethylamino)methyl]phenol, thereby increasing the selectivity for the target compound.[6]

Step-by-Step Protocol:

-

Reactor Setup: Charge a suitable reaction vessel with phenol, N,N,N,N-tetramethylmethylenediamine, and copper(I) chloride (CuCl). The recommended molar ratio is approximately 10 (phenol) : 10-11 (diamine) : 0.2-0.4 (CuCl).[6]

-

Reaction Conditions: Heat the mixture to 50°C under atmospheric pressure.

-

Reaction Time: Maintain the temperature and stir the reaction mixture for 3.5 to 4.5 hours.[6]

-

Work-up: Upon completion, the reaction mixture contains the desired product along with unreacted phenol and the 2,6-bis substituted by-product.[6]

-

Purification: The target product, this compound, must be purified from the reaction mixture, typically via distillation or chromatography.

Key Applications in Science and Industry

The unique structure of this compound, containing both a phenolic hydroxyl group and a tertiary amine, makes it a valuable molecule in diverse fields.

Polymer Chemistry: Epoxy Resin Curing Agent

A primary industrial application is as a catalyst or accelerator for the curing of epoxy resins.[2] The tertiary amine functionality is the active component in this process.

Mechanism of Catalysis: The lone pair of electrons on the nitrogen atom of the dimethylamino group acts as a nucleophile, attacking an electrophilic carbon atom of the epoxide ring. This initiates the ring-opening polymerization. The phenolic hydroxyl group can also participate in the curing reaction, contributing to the cross-linked polymer network. This catalytic action is highly effective for curing at room temperature. The related compound, 2,4,6-Tris((dimethylamino)methyl)phenol, is also a widely used and highly effective catalyst for these systems.[7][8]

Caption: Catalytic role in epoxy resin polymerization.

Medicinal Chemistry: A Relevant Structural Motif

This compound belongs to the class of Mannich bases, which are significant structural motifs in a wide range of pharmaceuticals.[5] While not a drug itself, its core structure is a key pharmacophore found in several FDA-approved drugs, particularly analgesics.

Field-Proven Insight: The aminomethylphenol moiety is critical for the biological activity of certain drugs. For example, Tapentadol, an opioid analgesic, has the chemical name 3-((2S,3R)-1-(dimethylamino)-2-methylpentan-3-yl)phenol.[9] Similarly, the structure of Tramadol, another widely used analgesic, is (1R,2R)-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol.[9] The presence of the tertiary amine is often crucial for receptor binding and influencing the pharmacokinetic properties of the molecule, such as solubility and membrane permeability. Researchers in drug development utilize this and related scaffolds as starting points for synthesizing new chemical entities with potential therapeutic value.

Analytical and Quality Control Methodologies

Ensuring the purity and identity of this compound is critical for its effective and safe use. A combination of chromatographic and spectroscopic techniques is employed.

Chromatographic Analysis: HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is a robust method for analyzing the purity of this compound and quantifying impurities.

Self-Validating Protocol: The following reverse-phase (RP) HPLC method provides a reliable system for analysis. The protocol is scalable and can be adapted for preparative separation to isolate impurities.[10]

Step-by-Step Methodology:

-

Column Selection: Utilize a Newcrom R1 reverse-phase HPLC column or equivalent.[10]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile (MeCN) and water, modified with phosphoric acid.[10] For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[10]

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

-

Injection and Elution: Inject the sample onto the column and elute with the mobile phase under isocratic or gradient conditions, depending on the separation requirements.

-

Detection: Monitor the eluent using a UV detector at a suitable wavelength.

-

Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks to determine the purity profile.

Sources

- 1. This compound | C9H13NO | CID 32897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. 2-[(Dimethylamino)methyl]phenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. RU2384567C2 - Method of producing 2-[(dimethylamino)methyl]phenol - Google Patents [patents.google.com]

- 7. Phenol, 2,4,6-tris[(dimethylamino)methyl]- [webbook.nist.gov]

- 8. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]

- 9. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Unveiling the Electronic Landscape: A Theoretical Guide to 2-((Dimethylamino)methyl)phenol

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-((Dimethylamino)methyl)phenol is a notable Mannich base with a molecular structure that holds significant interest for applications ranging from catalysis in polymer chemistry to a foundational scaffold in medicinal chemistry.[1][2] Its reactivity and potential for further functionalization are intrinsically linked to its electronic structure. This in-depth technical guide delineates the theoretical framework for a comprehensive investigation of the electronic properties of this compound. By leveraging established quantum chemical methods, this paper provides a roadmap for researchers to understand the molecule's stability, reactivity, and intermolecular interaction potential. We will explore the optimized molecular geometry with a focus on the critical intramolecular hydrogen bond, delve into the frontier molecular orbitals (HOMO-LUMO) to predict chemical reactivity, and analyze the charge distribution through Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analyses. This guide serves as a blueprint for conducting and interpreting theoretical studies on this versatile molecule, providing insights crucial for its application in advanced material and therapeutic development.

Introduction: The Significance of a Mannich Base

This compound, with the chemical formula C₉H₁₃NO, belongs to the class of compounds known as Mannich bases.[3][4] These are β-amino carbonyl compounds, or in the case of phenols, substituted aminomethyl phenols, synthesized through the Mannich reaction.[1] This reaction is a cornerstone of organic synthesis, involving the aminoalkylation of an acidic proton located on a carbon atom.[5] The versatility of Mannich bases makes them invaluable intermediates for the synthesis of more complex molecules and pharmacologically active agents, including analgesics, antidepressants, and anticancer drugs.[1][6]